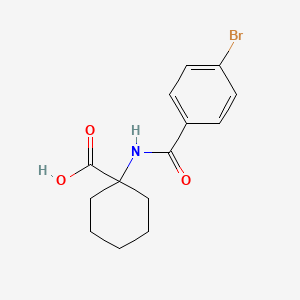

1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid

Descripción

Overview of Cyclohexane (B81311) Carboxylic Acid Derivatives in Medicinal and Organic Chemistry

Cyclohexane carboxylic acid derivatives are a significant class of compounds in drug discovery and organic synthesis. The cyclohexane ring, a saturated six-membered carbocycle, is a prevalent scaffold in numerous natural products and synthetic drugs. pharmablock.com Its three-dimensional, non-planar structure can offer advantages over flat aromatic rings by providing more contact points with target proteins. pharmablock.com This can lead to improved binding affinity and selectivity.

Derivatives of cyclohexanecarboxylic acid are found in a variety of pharmaceuticals, including the anticonvulsant gabapentin (B195806) and the antifibrinolytic agent tranexamic acid. drugbank.comwikipedia.org The carboxylic acid group itself is a key functional group that can participate in hydrogen bonding and salt formation, which are crucial for molecular recognition and pharmacokinetic properties. Researchers have explored these derivatives for a range of therapeutic applications, including as potential treatments for obesity and as antitumor agents. nih.govresearchgate.net The synthesis of these compounds often involves the hydrogenation of the corresponding benzoic acids. wikipedia.org

Significance of Substituted Benzamide (B126) Moieties in Chemical Biology

The substituted benzamide moiety is another pharmacologically important structural motif. Benzamide, the amide of benzoic acid, and its derivatives are known to possess a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nanobioletters.com This versatility has made them a focus of extensive research in medicinal chemistry.

The nature and position of substituents on the benzene (B151609) ring can dramatically influence the biological activity of the compound. nih.gov For example, different substitution patterns have led to the development of drugs with diverse mechanisms of action, from enzyme inhibitors to receptor antagonists. nih.govnih.gov The amide bond is a key feature, providing stability and the ability to act as both a hydrogen bond donor and acceptor, which is critical for binding to biological targets. researchgate.net

Rationale for Investigating 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid

Given the lack of direct research on 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, its rationale for investigation must be inferred from the properties of its constituent parts.

Bridging Structural Motifs of Research Interest

The structure of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid represents a hybrid of the two significant pharmacophores discussed above. It combines the three-dimensional cyclohexane carboxylic acid scaffold with a substituted benzamide moiety. Such molecular hybridization is a common strategy in drug design, aiming to combine the beneficial properties of different chemical classes into a single molecule. The 4-bromo substitution on the benzamide ring is a common feature in medicinal chemistry, often used to modulate electronic properties and metabolic stability.

Potential for Novel Mechanistic Insights

The investigation of novel chemical structures is fundamental to advancing chemical biology. Studying a compound like 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid could provide new insights into structure-activity relationships. The specific spatial arrangement of the functional groups—the carboxylic acid, the amide linkage, and the bromophenyl ring—around the central cyclohexane core could lead to unique interactions with biological targets that are not achievable by either of the parent moieties alone.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(4-bromobenzoyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c15-11-6-4-10(5-7-11)12(17)16-14(13(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGRWFUZMODSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering

Strategic Approaches to Cyclohexane-1,1-disubstituted Systems

The creation of the 1-amino-1-carboxylic acid functionality on a cyclohexane (B81311) ring is a pivotal step in the synthesis of the target molecule. This section will explore the primary methodologies for constructing this core structure.

Formation of the Cyclohexane-1-carboxylic Acid Core

The synthesis of the 1-aminocyclohexane-1-carboxylic acid scaffold is a well-established area of organic chemistry, with several reliable methods available.

Direct carboxylation of cyclohexane to its corresponding carboxylic acid can be achieved through various methods, although these often require harsh conditions. A common laboratory-scale approach involves the halogenation of cyclohexane, followed by the formation of a Grignard reagent and subsequent reaction with carbon dioxide. youtube.com This process is outlined below:

Radical Halogenation: Cyclohexane is treated with a halogen, such as bromine, in the presence of UV light to produce bromocyclohexane (B57405).

Grignard Reagent Formation: The resulting bromocyclohexane is reacted with magnesium metal in an ethereal solvent to form cyclohexylmagnesium bromide.

Carboxylation: This Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield cyclohexanecarboxylic acid. youtube.com

Alternative approaches involve the carboxylation of cyclohexene (B86901) with carbon dioxide under UV irradiation in the presence of a ketone and a copper complex. researchgate.net

For the synthesis of the direct precursor, 1-aminocyclohexane-1-carboxylic acid, two classical methods are predominantly employed: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker synthesis provides a route to α-amino acids from aldehydes or ketones. nih.govdiva-portal.org In the context of 1-aminocyclohexane-1-carboxylic acid, the synthesis commences with cyclohexanone (B45756). The process involves three main steps:

Formation of an α-aminonitrile from the reaction of cyclohexanone with ammonia (B1221849) and hydrogen cyanide. nih.govdiva-portal.org

The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to afford the desired 1-aminocyclohexane-1-carboxylic acid. nih.govdiva-portal.org

The Bucherer-Bergs reaction is another effective method for synthesizing α,α-disubstituted amino acids from ketones. luxembourg-bio.com This reaction utilizes cyclohexanone, ammonium (B1175870) carbonate, and potassium cyanide to produce a hydantoin (B18101) intermediate. Subsequent hydrolysis of the hydantoin yields 1-aminocyclohexane-1-carboxylic acid. luxembourg-bio.com

| Reaction | Starting Material | Key Reagents | Intermediate | Final Product of this Stage |

|---|---|---|---|---|

| Strecker Synthesis | Cyclohexanone | NH3, HCN | α-aminonitrile | 1-Aminocyclohexane-1-carboxylic acid |

| Bucherer-Bergs Reaction | Cyclohexanone | (NH4)2CO3, KCN | Hydantoin | 1-Aminocyclohexane-1-carboxylic acid |

An alternative strategy for the synthesis of the cyclohexane-1-carboxylic acid core involves the hydrogenation of aromatic precursors. For instance, cyclohexanecarboxylic acid can be prepared by the hydrogenation of benzoic acid. wikipedia.org This method is often employed in industrial settings.

For the synthesis of aminocyclohexanecarboxylic acids, aromatic precursors such as p-aminobenzoic acid can be hydrogenated. A patented process describes the direct conversion of p-aminobenzoic acid to 4-aminocyclohexane-1-carboxylic acid with a controlled trans-isomer ratio of over 75%. googleapis.com This one-pot process is achieved by reacting p-aminobenzoic acid in an aqueous solution of sodium hydroxide (B78521) with a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure at elevated temperatures. googleapis.com The control of stereochemistry (cis/trans isomerism) is a critical aspect of this approach, and the choice of catalyst and reaction conditions plays a significant role in determining the isomeric ratio of the final product. googleapis.com Separation of the cis and trans isomers can be achieved through methods like selective crystallization or esterification. google.com

Introduction of the 4-Bromobenzamido Moiety

Once the 1-aminocyclohexane-1-carboxylic acid core is synthesized, the next crucial step is the introduction of the 4-bromobenzamido group. This is achieved through the formation of an amide bond between the amino group of the cyclohexane derivative and a 4-bromobenzoic acid derivative.

The formation of the amide bond is a cornerstone of organic synthesis. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid component, in this case, 4-bromobenzoic acid, must be activated. luxembourg-bio.com

A common and effective method is the conversion of 4-bromobenzoic acid to its more reactive acid chloride, 4-bromobenzoyl chloride . This can be accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.ukresearchgate.net The resulting 4-bromobenzoyl chloride then readily reacts with 1-aminocyclohexane-1-carboxylic acid in a Schotten-Baumann type reaction, typically in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Alternatively, a wide array of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. luxembourg-bio.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). These reagents form a reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk

Phosphonium Salts: For example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Aminium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com

The choice of coupling reagent, solvent, and reaction conditions can significantly impact the yield and purity of the final product. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization. luxembourg-bio.com

| Activation Method | Activating Reagent(s) | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride Formation | SOCl₂, (COCl)₂ | 4-Bromobenzoyl chloride | High reactivity, often high yields | Harsh reagents, potential for side reactions |

| Carbodiimide Coupling | DCC, DIC | O-acylisourea | Milder conditions, good yields | Byproduct removal can be difficult (DCU) |

| Phosphonium/Uronium Salt Coupling | BOP, HBTU, TBTU | Activated ester | High efficiency, low racemization | Higher cost of reagents |

In the synthesis of 1-(4-bromobenzamido)cyclohexane-1-carboxylic acid, the bromine atom is part of the benzoyl moiety. This is typically introduced by using a pre-brominated starting material, namely 4-bromobenzoic acid. Therefore, regioselective bromination of an advanced precursor in the final stages is not a common strategy.

The synthesis of 4-bromobenzoic acid itself can be achieved through several methods. One common laboratory preparation involves the oxidation of 4-bromotoluene. prepchem.com Industrial-scale production may utilize the liquid-phase oxidation of p-bromotoluene using a catalyst system, often involving cobalt and manganese salts. google.com Another route starts from benzene (B151609), which is first brominated to bromobenzene. Subsequent Friedel-Crafts acylation followed by oxidation can yield 4-bromobenzoic acid. quora.com

Based on a comprehensive review of available scientific literature, detailed information specifically concerning the synthetic methodologies and reaction engineering for the compound 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid is not available.

The search for specific research findings on the stereochemical control, optimization of reaction parameters, and process scale-up for this particular molecule did not yield any dedicated studies. The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings for the following sections:

Optimization of Reaction Parameters

Process Scale-Up and Efficiency Studies

Without specific literature focusing on 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions. General synthetic principles or data from related but structurally different compounds would not meet the stringent requirements of focusing solely on the specified molecule.

Therefore, the requested article cannot be generated at this time due to the absence of specific scientific data for "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid" in the public domain.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of environments for these nuclei, advanced 2D techniques are required for complete and unambiguous assignment.

Two-dimensional NMR experiments are essential for mapping the complex network of covalent bonds and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. For this molecule, COSY spectra would show clear correlations among the protons of the cyclohexane (B81311) ring, establishing the connectivity between adjacent methylene (B1212753) (-CH₂-) groups. The protons on the brominated aromatic ring would also show characteristic correlations consistent with a 1,4-disubstitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon resonance in the cyclohexane ring by linking it to its known proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity (typically 2-3 bonds) between protons and carbons. Key expected correlations would include the amide proton (N-H) to the amide carbonyl carbon, the quaternary C1 carbon of the cyclohexane ring, and the carbonyl carbon of the carboxylic acid. Aromatic protons would show correlations to neighboring carbons and the carbon atom bonded to the bromine.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps spatial proximities between protons, irrespective of their bonding network. NOESY is critical for conformational analysis. It could reveal, for instance, through-space interactions between the protons of the 4-bromobenzamido group and the axial or equatorial protons of the cyclohexane ring, thereby defining the preferred orientation of the substituent groups.

Based on established chemical shift data for N-benzoyl amino acids and substituted cyclohexanes, a set of predicted NMR assignments can be compiled. scielo.org.mxnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~177.0 | C1, Amide C=O |

| Amide (N-H) | ~8.0 (s, 1H) | - | C1, Amide C=O, C1' |

| Cyclohexane C1 | - | ~60.0 | - |

| Cyclohexane C2, C6 | ~2.2 (m, 4H) | ~32.0 | C1, C3, C5 |

| Cyclohexane C3, C5 | ~1.6 (m, 4H) | ~22.0 | C2, C4, C6 |

| Cyclohexane C4 | ~1.5 (m, 2H) | ~25.0 | C3, C5 |

| Amide Carbonyl (C=O) | - | ~167.0 | - |

| Aromatic C1' | - | ~133.0 | - |

| Aromatic C2', C6' | ~7.7 (d, 2H) | ~129.0 | C4', Amide C=O |

| Aromatic C3', C5' | ~7.6 (d, 2H) | ~132.0 | C1' |

| Aromatic C4' | - | ~126.0 | - |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

The existence of different crystalline forms, or polymorphs, is a critical aspect of the solid-state characterization of organic molecules. nih.gov Solid-State NMR (SS-NMR) is exceptionally sensitive to the local environment of nuclei and can readily distinguish between polymorphs where techniques like powder X-ray diffraction may be ambiguous. researchgate.netsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, which serves to confirm its elemental composition with high confidence. For 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid (C₁₄H₁₆BrNO₃), the calculated exact mass is a key identifying feature.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments elucidate characteristic fragmentation pathways, which provide structural verification. wikipedia.org Under techniques like electrospray ionization (ESI), the molecule would typically be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Collision-induced dissociation (CID) of these parent ions would be expected to produce several key fragments. libretexts.org The most probable fragmentation events include cleavage of the amide bond, loss of water or carbon dioxide, and fragmentation of the bromine-containing aromatic ring. libretexts.orgyoutube.com

Predicted HRMS Fragments for C₁₄H₁₆BrNO₃

| Predicted Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | [C₁₄H₁₇BrNO₃]⁺ | 342.0386 / 344.0366 | Protonated molecular ion (⁷⁹Br / ⁸¹Br isotopes) |

| [M-H]⁻ | [C₁₄H₁₅BrNO₃]⁻ | 340.0241 / 342.0221 | Deprotonated molecular ion (⁷⁹Br / ⁸¹Br isotopes) |

| [M+H - H₂O]⁺ | [C₁₄H₁₅BrNO₂]⁺ | 324.0281 / 326.0261 | Loss of water from the carboxylic acid |

| [M+H - COOH]⁺ | [C₁₃H₁₆BrN]⁺ | 265.0488 / 267.0468 | Loss of the carboxyl group |

| [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ | 182.9491 / 184.9471 | 4-Bromobenzoyl cation (acylium ion) from amide cleavage |

| [M-H - CO₂]⁻ | [C₁₃H₁₅BrNO]⁻ | 296.0346 / 298.0326 | Loss of carbon dioxide from the carboxylate |

Note: Masses are calculated for the most abundant isotopes and show the characteristic isotopic pattern for bromine.

Vibrational spectroscopy provides direct information on the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to changes in dipole moment, making it ideal for polar bonds, while Raman spectroscopy detects changes in polarizability, making it effective for non-polar and symmetric bonds. kurouskilab.com

For 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, the IR spectrum would be dominated by strong absorptions from the polar C=O, N-H, and O-H groups. The Raman spectrum would provide clear signals for the aromatic ring and the C-C backbone of the cyclohexane moiety.

Predicted Key Vibrational Modes

| Functional Group | Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | Weak | Characteristic broad peak due to hydrogen-bonded dimer formation. youtube.comresearchgate.net |

| Amide | N-H stretch | ~3300 (sharp) | Moderate | Less broad than the O-H stretch. |

| Cyclohexane/Aromatic | C-H stretch | 3100-2850 | Strong | Aromatic C-H is typically >3000 cm⁻¹, aliphatic is <3000 cm⁻¹. |

| Carboxylic Acid | C=O stretch | ~1710 | Moderate | Lower frequency due to dimerization. libretexts.org |

| Amide | C=O stretch (Amide I) | ~1650 | Moderate | Lower frequency than the acid C=O due to resonance. libretexts.org |

| Amide | N-H bend (Amide II) | ~1550 | Weak | Characteristic amide band. |

| Aromatic Ring | C=C stretch | 1600, 1480 | Strong | Strong intensity in Raman is characteristic of aromatic rings. |

| Aromatic Ring | C-Br stretch | 700-500 | Moderate | Found in the fingerprint region. |

Circular Dichroism (CD) spectroscopy is a technique used to investigate chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The molecule 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid is achiral. It lacks a stereocenter and possesses a plane of symmetry that bisects the cyclohexane ring and the 4-bromobenzamido group.

Consequently, a solution of this compound is not optically active and will not produce a CD spectrum. The application of CD spectroscopy would only become relevant if the molecule were to be derivatized with a chiral auxiliary, co-crystallized with a chiral partner, or if it were to crystallize in a chiral space group, a phenomenon that is possible but uncommon for achiral molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive insights into the solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

While specific single-crystal X-ray diffraction data for 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid is not publicly available, the molecular geometry can be inferred from the known structures of analogous compounds and fundamental principles of stereochemistry. The cyclohexane ring is expected to adopt a stable chair conformation, which minimizes both angle and torsional strain.

The C1 carbon atom is a quaternary center, bonded to the carboxylic acid group, the 4-bromobenzamido group, and two other carbon atoms of the cyclohexane ring. The geometry around this sp³-hybridized carbon is anticipated to be tetrahedral. The bond lengths and angles within the 4-bromobenzamido and carboxylic acid moieties would be consistent with those observed in other N-acyl amino acids and benzoic acid derivatives.

Crystal packing in the solid state would be dominated by intermolecular hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the amide group is also a strong hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the carboxylic acid groups would form dimeric structures through strong O-H···O hydrogen bonds. Furthermore, the amide N-H group could form hydrogen bonds with the carbonyl oxygen of either the amide or the carboxylic acid of an adjacent molecule, leading to the formation of extended one-, two-, or three-dimensional networks. The presence of the bulky 4-bromophenyl group will also influence the crystal packing through steric effects and potential weak intermolecular interactions such as C-H···π or halogen bonding.

Table 1: Predicted Crystallographic Parameters for 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Z (molecules per unit cell) | 4 |

| Hydrogen Bonding Motifs | Carboxylic acid dimers, Amide chains |

Note: This data is predictive and based on common observations for similar organic molecules.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for its identification and the assessment of its purity. In the context of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, PXRD would be instrumental in confirming the presence of a single crystalline phase and for monitoring phase transformations that may occur under different conditions, such as heating or grinding.

The PXRD pattern of a microcrystalline sample of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid would exhibit a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ). While experimental data is not available, a simulated PXRD pattern could be generated if the single-crystal structure were known. This simulated pattern would be a crucial reference for quality control in any synthetic procedure.

Conformational Analysis and Ring Dynamics

The cyclohexane ring can undergo a "ring flip" between two chair conformations. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulky substituents generally prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. researchgate.netrsc.org

In 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, both the 4-bromobenzamido and the carboxylic acid groups are attached to the same carbon atom (C1). In such a 1,1-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position. The chair-chair interconversion would swap these positions. The conformational equilibrium will favor the conformer where the sterically more demanding group occupies the equatorial position. The 4-bromobenzamido group is significantly larger than the carboxylic acid group. Therefore, it is strongly predicted that the conformation in which the 4-bromobenzamido group is in the equatorial position and the carboxylic acid group is in the axial position will be the most stable and predominantly populated.

Table 2: Conformational Preference of Substituents

| Substituent | Predicted Position | Rationale |

|---|---|---|

| 4-Bromobenzamido | Equatorial | Minimizes steric strain (1,3-diaxial interactions) |

| Carboxylic Acid | Axial | Less sterically demanding than the 4-bromobenzamido group |

In the solid state, as previously mentioned, intermolecular hydrogen bonding is expected to be a dominant force in dictating the supramolecular assembly. The formation of hydrogen-bonded dimers via the carboxylic acid groups is a very common and stable motif in the crystal structures of carboxylic acids. These dimers can be further interconnected through amide-amide or amide-acid hydrogen bonds.

In solution, the nature of the solvent will significantly influence the intermolecular interactions. In polar, protic solvents such as alcohols or water, the solute molecules will form hydrogen bonds with the solvent molecules. This would disrupt the strong intermolecular hydrogen bonds observed in the solid state. In nonpolar, aprotic solvents, intramolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of the carboxylic acid, or vice versa, might be possible, although intermolecular dimerization of the carboxylic acid may still persist to some extent. The conformational equilibrium of the cyclohexane ring will also be influenced by the solvent, although the strong preference for the bulkier group to be equatorial is likely to be maintained.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. For "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid," DFT would be employed to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

This optimization is crucial for obtaining accurate molecular properties. The process starts with a provisional structure and iteratively adjusts atomic coordinates to minimize the total electronic energy. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the chair conformation of the cyclohexane (B81311) ring and the relative orientation of the carboxamide and carboxylic acid groups would be accurately determined.

Furthermore, DFT calculations can map the energy landscapes of the molecule. By systematically rotating key bonds, such as the C-N amide bond or the bonds connecting the substituents to the cyclohexane ring, a potential energy surface scan can be performed. This reveals the energy barriers associated with conformational changes, identifying the most stable conformers and the transition states that separate them. Such studies are critical for understanding the molecule's flexibility and how its shape might change in different environments.

Table 1: Illustrative Optimized Geometric Parameters for 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid from a Hypothetical DFT Calculation (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.245 | |

| C-N (Amide) | 1.358 | |

| C=O (Carboxylic Acid) | 1.221 | |

| C-Br | 1.910 | |

| Bond Angles (°) ** | ||

| O=C-N (Amide) | 122.5 | |

| C-C-C (Cyclohexane) | 111.2 | |

| Dihedral Angles (°) ** | ||

| C-C-N-C (Amide) | 178.5 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting reactivity towards electrophiles. For "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid," the HOMO is likely distributed over the electron-rich bromophenyl ring and the amide group.

LUMO : This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. The LUMO is often localized on the carbonyl groups and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals provides a map of the molecule's reactive sites.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.85 | Indicates electron-donating capability. |

| LUMO Energy | -1.75 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.10 | Correlates with chemical reactivity and stability. |

Note: The data in this table is for illustrative purposes to show the parameters derived from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid" over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with solvent molecules (e.g., water) to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked. This data can be analyzed to understand:

Conformational Flexibility : The cyclohexane ring can undergo conformational changes, such as ring flips between chair and boat forms. nih.gov MD simulations can quantify the frequency and energetics of these transitions. nih.gov

Solvent Interactions : The simulation reveals how water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid and amide groups. The stability and dynamics of this hydration shell are crucial for understanding the molecule's solubility and transport properties. researchgate.net

Intramolecular Interactions : MD can highlight stable intramolecular hydrogen bonds, for example, between the amide proton and a carbonyl oxygen of the carboxylic acid, which could influence the molecule's preferred conformation.

Docking Studies and Ligand-Target Interactions (Hypothetical Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjb.ro Given the structural motifs in "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid" (a benzamide (B126) and a carboxylic acid), hypothetical targets could include enzymes like cyclooxygenases (COX) or other proteins with binding sites that accommodate such functional groups.

In a docking study, the 3D structure of a target protein is used as a receptor. The "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid" molecule is treated as a flexible ligand, and a docking algorithm samples numerous possible binding poses within the protein's active site. mdpi.com

Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results would predict:

Binding Mode : The specific orientation of the ligand in the active site. This includes identifying key intermolecular interactions, such as hydrogen bonds between the ligand's carboxylic acid/amide groups and amino acid residues (e.g., Arginine, Serine) or π-π stacking between the bromophenyl ring and aromatic residues (e.g., Tyrosine, Phenylalanine). nih.gov

Binding Affinity : A numerical score that ranks different poses and provides a qualitative estimate of how tightly the ligand might bind to the target. Lower scores typically indicate more favorable binding.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. Based on the structure of "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid," a pharmacophore model could be constructed.

The key features would likely include:

Hydrogen Bond Donor : The N-H group of the amide and the O-H of the carboxylic acid.

Hydrogen Bond Acceptor : The C=O groups of the amide and carboxylic acid.

Aromatic Ring : The 4-bromophenyl group, which can engage in hydrophobic or aromatic interactions.

Hydrophobic Feature : The cyclohexane ring.

This pharmacophore model serves as a 3D query. It can be used to screen large databases of molecules to identify other compounds that share the same essential features and thus might have similar biological activity. It also helps in understanding which parts of the molecule are most important for a hypothetical protein interaction, guiding future design modifications to enhance potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in modern drug discovery and materials science for predicting the behavior of novel molecules.

QSAR modeling aims to establish a mathematical relationship between the structural features of a molecule, known as molecular descriptors, and its biological activity. nih.gov For a compound like 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, a variety of descriptors can be calculated to predict its potential biological effects. These descriptors fall into several categories, including electronic, steric, and topological.

Drawing parallels from studies on similar structures, such as cyclohexane derivatives and benzamides, it is plausible that the biological activity of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid would be influenced by descriptors such as:

Topological Descriptors: These describe the connectivity and branching of the molecule. For instance, the Wiener index and molecular connectivity indices could play a role in how the molecule interacts with a biological target.

Electronic Descriptors: These relate to the electron distribution in the molecule. The presence of the bromine atom and the carbonyl groups from the amide and carboxylic acid moieties would significantly impact the electronic landscape. Descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial charges on atoms would be crucial.

Physicochemical Descriptors: Properties like the partition coefficient (logP), molar refractivity, and polar surface area (PSA) are often correlated with a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

A hypothetical QSAR study on a series of analogs of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid might reveal correlations as illustrated in the interactive table below. Such a study could, for example, investigate their potential as enzyme inhibitors.

Table 1: Hypothetical QSAR Data for Analogs of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid

| Compound Analogue | Polar Surface Area (Ų) | LogP | Dipole Moment (Debye) | Predicted Inhibitory Activity (pIC50) |

|---|---|---|---|---|

| Analogue 1 (R=H) | 75.3 | 2.8 | 3.5 | 5.2 |

| Analogue 2 (R=Cl) | 75.3 | 3.3 | 4.1 | 5.8 |

| 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid | 75.3 | 3.5 | 4.3 | 6.1 |

| Analogue 4 (R=F) | 75.3 | 2.9 | 4.0 | 5.5 |

This table is for illustrative purposes only and is based on general trends observed in QSAR studies of similar compounds.

In this hypothetical scenario, an increase in the hydrophobicity (LogP) and dipole moment, influenced by the halogen substituent on the phenyl ring, correlates with a higher predicted inhibitory activity (pIC50). This suggests that both electronic and hydrophobic interactions may be important for the biological activity of this class of compounds.

QSPR modeling can be employed to correlate the structural features of a molecule with its spectroscopic properties. This is valuable for predicting the spectra of new compounds and for aiding in the structural elucidation of synthesized molecules. For 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, QSPR models could predict key features in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. pressbooks.pub A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. The C=O stretches of the carboxylic acid and the amide would likely appear in the 1650-1760 cm⁻¹ region. pressbooks.pub The N-H stretch of the amide would be observed around 3300 cm⁻¹. A QSPR model could refine the predicted wavenumbers of these vibrations based on the electronic environment created by the entire molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the protons on the cyclohexane ring and the aromatic ring would be influenced by the electron-withdrawing effects of the amide and carboxylic acid groups, and the bromine atom. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a high chemical shift (around 12 ppm). pressbooks.pub In the ¹³C NMR spectrum, the carbonyl carbons of the amide and carboxylic acid would have characteristic shifts in the 165-185 ppm range. pressbooks.pub QSPR models can predict these chemical shifts with a reasonable degree of accuracy by considering the local electronic environment of each nucleus.

Mass Spectrometry (MS): The mass spectrum of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Common fragmentation patterns for amides often involve cleavage of the amide bond. nih.govunl.pt For this molecule, a likely fragmentation would be the loss of the cyclohexyl-carboxylic acid moiety to form a 4-bromobenzoyl cation. youtube.com QSPR models can be developed to predict the relative intensities of different fragment ions based on bond dissociation energies and the stability of the resulting fragments.

A hypothetical QSPR analysis correlating specific molecular descriptors with predicted spectroscopic data is presented in the interactive table below.

Table 2: Hypothetical QSPR Data for 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid

| Spectroscopic Data | Key Molecular Feature | Predicted Value |

|---|---|---|

| IR C=O Stretch (Amide) | Amide Bond Order | 1670 cm⁻¹ |

| IR C=O Stretch (Acid) | Carboxyl Bond Order | 1715 cm⁻¹ |

| ¹³C NMR (Amide C=O) | Partial Charge on Carbonyl Carbon | 168 ppm |

| ¹³C NMR (Acid C=O) | Partial Charge on Carbonyl Carbon | 175 ppm |

This table is for illustrative purposes only and is based on general principles of spectroscopy and QSPR.

Chemical Biology and Preclinical Mechanistic Investigations

Exploration of Biological Targets and Pathways

Investigations into the biological targets of compounds structurally similar to 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid have explored their interactions with various components of cellular machinery.

Research on related bromophenol derivatives has demonstrated their potential as effective inhibitors of key enzymes. For instance, a study on bromophenol derivatives incorporating a cyclopropyl (B3062369) moiety revealed significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating potent enzyme inhibition. nih.gov Specifically, the Ki values ranged from 7.8 ± 0.9 to 58.3 ± 10.3 nM for hCA I, 43.1 ± 16.7 to 150.2 ± 24.1 nM for hCA II, and 159.6 ± 21.9 to 924.2 ± 104.8 nM for AChE. nih.gov Another study synthesized novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comijcce.ac.irthiazin-2-yl)-N-arylacetamides and screened them for α-glucosidase inhibition, with several derivatives showing potent activity, in some cases exceeding that of the standard drug, acarbose. mdpi.com

Currently, there is a lack of specific data in the reviewed literature concerning the receptor binding profiles of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid or its close analogs.

Studies on nitroalkene derivatives of fatty acids, which share some chemical features with the compound of interest, have been shown to modulate intracellular signaling. These nitroalkenes can react with Keap1, leading to the activation of Nrf2 signaling pathways. nih.gov This interaction triggers the expression of downstream genes like heme oxygenase-1, which is involved in cellular stress responses. nih.gov Furthermore, these compounds have been observed to inhibit NF-κB-mediated signaling, which plays a crucial role in inflammatory responses. nih.gov The enzyme prostaglandin (B15479496) reductase-1 (PtGR-1) has been identified as a nitroalkene reductase, metabolizing these signaling molecules and thus modulating their activity. nih.gov

Cellular Assays in In Vitro Models

A range of in vitro cellular assays have been employed to determine the biological effects of structurally related cyclohexane (B81311) and cyclohexene (B86901) carboxylic acid derivatives.

Antiproliferative Activity:

Derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated notable antiproliferative activity. In one study, several new amidrazone derivatives were synthesized and tested for their effects on phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs). mdpi.com The results indicated that the inhibitory effect was dose-dependent and influenced by the nature of the substituents on the molecule. mdpi.com For instance, certain derivatives at a concentration of 100 µg/mL were found to be more effective than ibuprofen (B1674241) in inhibiting cell proliferation. mdpi.com

Anti-inflammatory Activity:

The anti-inflammatory potential of related compounds has been a significant area of investigation. The aforementioned amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were also evaluated for their impact on cytokine secretion in mitogen-stimulated PBMCs. mdpi.com One derivative strongly inhibited the secretion of TNF-α by approximately 66–81% across all tested doses (10, 50, and 100 µg/mL). mdpi.com Another derivative significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose, with inhibition rates of approximately 92–99%. mdpi.com

Antimicrobial Activity:

The antimicrobial properties of cyclohexane derivatives have been explored against various pathogens. In a study of novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid, compounds were screened against Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). researchgate.net The results showed that derivatives containing nitrogen heterocyclic rings like pyridine, quinoline, imidazole, and indole (B1671886) exhibited significant antibacterial activity. researchgate.net Another study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid found them to have moderate to weak activity against a panel of bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 64 to over 512 µg/mL. mdpi.com Specifically, one derivative showed bacteriostatic activity against S. aureus and Mycobacterium smegmatis with a MIC of 64 µg/mL, while another selectively inhibited the growth of Yersinia enterocolitica at the same concentration. mdpi.com

The table below summarizes the antimicrobial activity of selected amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. mdpi.com

| Compound | S. aureus MIC (µg/mL) | M. smegmatis MIC (µg/mL) | Y. enterocolitica MIC (µg/mL) |

| Derivative 2b | >512 | >512 | 64 |

| Derivative 2c | 64 | 64 | >512 |

Data sourced from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid. mdpi.com

Mechanistic studies on related compounds provide insights into how they exert their biological effects at a cellular level. For example, the antiproliferative activity of some analogs is thought to be linked to their ability to bind to DNA. nih.gov The interaction of these compounds with DNA can interfere with replication and transcription, leading to an inhibition of cell growth. nih.gov In the context of anti-inflammatory actions, the inhibition of pro-inflammatory cytokine production, such as TNF-α and various interleukins, points to a direct modulation of inflammatory pathways within immune cells. mdpi.com

Investigational Studies in Preclinical Non-Human Models

In Vivo Model Development for Biological Efficacy Assessment

To evaluate the potential therapeutic efficacy of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, appropriate preclinical non-human models would need to be developed. The choice of model would depend on the hypothesized therapeutic target and indication. For example, if the compound is predicted to have anti-inflammatory properties, a rodent model of arthritis or inflammatory bowel disease might be utilized. Efficacy would be assessed by measuring relevant disease-specific endpoints.

Structure-Activity Relationship (SAR) Studies for Biological Impact

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For the compound 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, structure-activity relationship (SAR) studies are crucial in elucidating the molecular features that govern its efficacy and mechanism of action. These investigations systematically explore how modifications to its core components—the cyclohexane ring, the benzamido moiety, and the carboxylic acid group—influence its biological profile. Such studies are fundamental to optimizing lead compounds, enhancing potency, and improving selectivity towards a specific biological target. Research into analogs of this compound has provided insights into its potential as an inhibitor of enzymes such as anthrax lethal factor (LF). nih.gov

The cyclohexane ring serves as a rigid scaffold, orienting the benzamido and carboxylic acid groups in a specific spatial arrangement. Modifications to this ring can significantly impact the compound's interaction with its biological target.

Saturation and Unsaturation: The degree of saturation in the cyclohexane ring is a critical determinant of biological activity. Studies on related amidrazone derivatives containing a cyclohexanecarboxylic acid moiety have shown that the presence of a double bond within the ring can alter the compound's anti-inflammatory and antiproliferative properties. mdpi.com For instance, the introduction of a double bond in the cyclohex-1-ene ring was found to enhance antiproliferative activity compared to the saturated cyclohexane analogs. mdpi.com Conversely, saturation of the ring generally enhances the inhibitory effect on the production of certain cytokines like TNF-α. nih.gov This suggests that the conformational flexibility and geometry imparted by the saturated versus unsaturated ring are key to differential biological outcomes.

Introduction of Substituents: While specific data on substituted cyclohexane rings for 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid is limited, general principles from related compound series can be informative. The addition of alkyl or other functional groups to the cyclohexane ring can influence lipophilicity, steric interactions, and metabolic stability. For example, in a series of cyclohexane diamine derivatives, the nature and position of substituents on the ring were found to be critical for antibacterial activity. cabidigitallibrary.org It is hypothesized that substituents could either provide additional binding interactions with a target protein or sterically hinder the optimal binding conformation.

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Introduction of a double bond (Cyclohexene) | Increases ring rigidity and alters conformation. | May enhance antiproliferative activity but potentially decrease anti-inflammatory effects. mdpi.comnih.gov |

| Addition of small alkyl groups (e.g., methyl) | Increases lipophilicity and can probe for steric tolerance in the binding pocket. | Variable; could increase or decrease activity depending on the target. |

| Addition of polar groups (e.g., hydroxyl) | Increases hydrophilicity and potential for hydrogen bonding. | May improve solubility but could decrease cell permeability and activity. |

| Replacement with a smaller ring (e.g., Cyclopentane) | Alters the angle and distance between the benzamido and carboxylic acid groups. | Likely to decrease activity due to suboptimal orientation of key functional groups. |

The 4-bromobenzamido group is a key pharmacophoric element, likely involved in crucial binding interactions such as hydrogen bonding and halogen bonding.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzamido moiety dramatically influence biological activity. In related benzamide (B126) derivatives, electron-withdrawing groups on the phenyl ring have been shown to affect activity. researchgate.net The 4-bromo substituent, being an electron-withdrawing and lipophilic group, plays a significant role. It can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a protein target.

Positional Isomerism of Bromine: The position of the bromine atom is critical. Moving the bromine from the para (4) position to the meta (3) or ortho (2) position would alter the electronic distribution of the ring and the vector of potential halogen bonds. SAR studies on similar aromatic systems often show that the para position is optimal for fitting into a specific binding pocket. For instance, in a series of benzamide and picolinamide (B142947) derivatives investigated as acetylcholinesterase inhibitors, para-substituted compounds showed more potent activity compared to their meta- or ortho-substituted counterparts. nih.gov

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Replacement of 4-Bromo with 4-Chloro | Reduces size and halogen bond donor strength. | Likely to result in a moderate decrease in potency. |

| Replacement of 4-Bromo with 4-Fluoro | Significantly alters electronic properties and reduces halogen bond capability. | May lead to a significant decrease in potency. |

| Replacement of 4-Bromo with 4-Methyl | Changes the substituent from electron-withdrawing to electron-donating. | Activity is highly target-dependent; could increase or decrease potency. mdpi.com |

| Moving Bromine to 3-position (meta) | Alters the directionality of electronic and steric effects. | Likely to decrease activity due to suboptimal fit in the target's binding site. nih.gov |

| Unsubstituted Benzamido (removal of Bromine) | Removes the potential for halogen bonding and reduces lipophilicity. | Expected to significantly reduce potency. |

The carboxylic acid group is a highly polar, ionizable functional group that is often essential for biological activity, typically by forming salt bridges or critical hydrogen bonds with amino acid residues in the active site of a target protein. mdpi.com

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide is a common strategy in medicinal chemistry to modulate properties like cell permeability and metabolic stability. Esterification, for example, masks the polar acidic group, increasing lipophilicity and potentially facilitating passage across cell membranes. However, this modification often leads to a loss of biological activity if the free carboxylate is required for binding. mdpi.com In many cases, esters may act as prodrugs, which are converted back to the active carboxylic acid by cellular esterases.

Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole or a hydroxamic acid, can maintain the acidic character necessary for binding while altering other physicochemical properties. mdpi.com Tetrazoles, for instance, are known bioisosteres of carboxylic acids with a similar pKa but different spatial and electronic properties. mdpi.com Hydroxamic acids are known zinc-binding groups and have been used to inhibit metalloproteases, including anthrax lethal factor. nih.gov The choice of bioisostere depends heavily on the specific interactions required by the biological target.

| Derivative | Modification Rationale | Observed/Predicted Impact on Activity |

|---|---|---|

| Methyl Ester (-COOCH₃) | Masks the acidic proton, increases lipophilicity, potential prodrug. | Loss of direct activity; may show activity in vivo if hydrolyzed back to the acid. mdpi.com |

| Primary Amide (-CONH₂) | Replaces the acidic OH with NH₂, altering hydrogen bonding potential. | Typically results in significantly reduced or abolished activity if an ionic interaction is required. mdpi.com |

| Tetrazole | Bioisosteric replacement with a similar pKa. | May retain or slightly modify activity, depending on the target's tolerance for a different geometry. mdpi.com |

| Hydroxamic Acid (-CONHOH) | Introduces a metal-chelating group. | Could significantly increase potency against metalloenzymes like anthrax lethal factor. nih.gov |

Derivatization Strategies for Enhanced Research Utility

Synthesis of Prodrugs and Probes for Mechanistic Studies

The inherent physicochemical properties of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid can be strategically modified to enhance its utility in biological research. The synthesis of prodrugs and molecular probes from this parent compound allows for improved cellular uptake and enables detailed investigation of its mechanism of action through imaging and tracing studies.

Esterification of the Carboxylic Acid for Improved Cellular Uptake

The carboxylic acid moiety of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, while potentially crucial for its biological activity, can limit its ability to cross cellular membranes due to its polarity. A common and effective strategy to overcome this is through esterification, which masks the polar carboxyl group and increases the lipophilicity of the molecule. This transformation converts the parent compound into a prodrug that can more readily diffuse across the lipid bilayers of cells.

| Ester Prodrug | Parent Compound | R Group | Expected Property Change |

| Methyl 1-(4-bromobenzamido)cyclohexane-1-carboxylate | 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid | -CH3 | Increased lipophilicity, enhanced passive diffusion |

| Ethyl 1-(4-bromobenzamido)cyclohexane-1-carboxylate | 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid | -CH2CH3 | Increased lipophilicity, potential for altered hydrolysis rate |

Conjugation to Reporter Groups for Imaging or Tracing

To visualize the subcellular localization and distribution of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, it can be conjugated to various reporter groups, such as fluorescent dyes. This derivatization transforms the compound into a molecular probe, enabling its detection and tracking within living cells or tissues using techniques like fluorescence microscopy.

The carboxylic acid group provides a convenient handle for conjugation. Using standard coupling chemistry, such as carbodiimide-mediated reactions, the carboxylic acid can be activated to form an amide bond with an amine-functionalized fluorescent dye. A wide array of fluorophores with different spectral properties are commercially available, allowing for the selection of a reporter group that is compatible with the specific imaging instrumentation and experimental design. This strategy is invaluable for studying the compound's interaction with cellular components and understanding its mechanism of action at a molecular level.

Development of Bioconjugation Tools

The development of functionalized analogs of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid is crucial for its application as a bioconjugation tool. By introducing specific reactive moieties, this compound can be covalently attached to biological macromolecules, such as proteins, enabling a wide range of applications in chemical biology and drug delivery.

Creation of Functionalized Analogs for Protein Conjugation (e.g., Maleimide (B117702) derivatives)

For targeted protein labeling, a common strategy is to introduce a maleimide group onto the 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid scaffold. The maleimide group exhibits high reactivity and selectivity towards the thiol group of cysteine residues in proteins, forming a stable thioether bond.

The synthesis of a maleimide derivative would typically involve modifying the carboxylic acid to incorporate a linker arm terminating in a maleimide. This can be achieved by coupling the carboxylic acid with a bifunctional linker that contains both an amine (to react with the carboxylic acid) and a maleimide group. Such functionalized analogs are powerful tools for creating antibody-drug conjugates (ADCs) or for labeling specific proteins to study their function and localization.

Click Chemistry Handle Introduction

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for bioconjugation. nih.govorganic-chemistry.org To utilize this powerful technique, analogs of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid can be synthesized to contain either an azide (B81097) or a terminal alkyne "handle."

For example, the carboxylic acid could be amidated with an amino-alkyne or an amino-azide linker. The resulting alkyne- or azide-functionalized molecule can then be "clicked" onto a corresponding azide- or alkyne-modified biomolecule, such as a protein or a nucleic acid. This approach provides a versatile and robust method for creating complex bioconjugates with high specificity and yield. nih.gov

| Click Chemistry Handle | Reactive Partner | Resulting Linkage | Key Advantage |

| Terminal Alkyne | Azide | 1,2,3-Triazole | High efficiency and bioorthogonality |

| Azide | Terminal Alkyne | 1,2,3-Triazole | Stable and inert linkage |

Bioisosteric Replacements for Modulating Biological Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the biological properties of a lead compound. This involves replacing a specific functional group with another that has similar steric and electronic properties, but which may alter the molecule's potency, selectivity, metabolic stability, or pharmacokinetic profile. cambridgemedchemconsulting.comdrughunter.com

In the case of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, the carboxylic acid moiety is a prime candidate for bioisosteric replacement. While essential for activity, the acidic nature of this group can lead to poor membrane permeability and rapid clearance. A common and effective bioisostere for a carboxylic acid is a tetrazole ring. cambridgemedchemconsulting.comdrughunter.comnih.gov The tetrazole group is acidic, with a pKa similar to that of a carboxylic acid, allowing it to maintain key interactions with biological targets. drughunter.com However, it is generally more lipophilic and metabolically stable than a carboxylic acid, which can lead to improved pharmacokinetic properties. nih.govresearchgate.net

The synthesis of a tetrazole analog of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid would involve converting the carboxylic acid to a nitrile, which is then treated with an azide source (e.g., sodium azide) to form the tetrazole ring. The resulting bioisostere can then be evaluated to determine the impact of this modification on its biological activity and properties.

| Functional Group | Bioisostere | pKa (approx.) | Potential Advantages of Bioisostere |

| Carboxylic Acid | Tetrazole | 4-5 | Improved metabolic stability, increased lipophilicity, enhanced membrane permeability |

Tetrazole Equivalents for Carboxylic Acid

In medicinal chemistry, a tetrazole ring is a well-established bioisostere for a carboxylic acid. nih.govtandfonline.com This substitution is often made to enhance metabolic stability and, in some cases, to improve oral bioavailability. tandfonline.comdrughunter.com The tetrazole group has a similar pKa to a carboxylic acid, allowing it to maintain key ionic interactions with biological targets. drughunter.comcambridgemedchemconsulting.com For 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, replacing the carboxylic acid with a 5-substituted tetrazole would yield a novel analog. This modification could potentially reduce the likelihood of metabolic reactions associated with carboxylic acids, such as glucuronidation. nih.gov

Fluorination Strategies for Metabolic Stability

Fluorination is a common strategy in drug design to enhance metabolic stability. tandfonline.comnih.gov The introduction of fluorine atoms at metabolically vulnerable positions can block oxidative metabolism due to the high strength of the carbon-fluorine bond. tandfonline.comnih.gov In the case of 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid, fluorination could be strategically applied to the cyclohexane (B81311) ring or the bromophenyl moiety. This could prevent hydroxylation, a common metabolic pathway, thereby potentially increasing the compound's half-life and bioavailability. nih.gov

Conclusion

Sample Preparation Strategies for Biological Matrices (Research Samples)

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine, tissue homogenate), remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.govnih.gov

For a compound like 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid in a plasma sample, a multi-step procedure is typically employed. The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein Precipitation (PPT): This is often the first step. A water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): The supernatant can be further purified using LLE. The pH of the aqueous sample is adjusted to below the pKa of the carboxylic acid (~pH 2-3) to ensure it is in its neutral, protonated form. A water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is then added to extract the neutral analyte. After mixing and phase separation, the organic layer is collected, evaporated, and the residue is reconstituted in a solvent compatible with the chromatographic system.

Solid-Phase Extraction (SPE): SPE offers a more selective and often more automatable alternative to LLE. researchgate.net Various sorbent chemistries can be used. For an acidic compound, a mixed-mode anion exchange sorbent is highly effective. The sorbent can retain the analyte via ion exchange (at neutral pH) while allowing neutral and basic interferences to be washed away. The analyte is then eluted with an acidic or high ionic strength solvent.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Selectivity | Lower; based on partitioning. | Higher; based on specific chemical interactions (e.g., ion exchange, reversed-phase). |

| Solvent Usage | High volumes of organic solvents. | Lower volumes, but multiple solvents may be needed for conditioning, loading, washing, and elution. |

| Automation | More difficult to automate. | Easily automated with robotic systems. |

| Potential for Emulsions | High, can complicate phase separation. | Low; no liquid-liquid interface. |

| Cost | Lower cost for consumables (solvents). | Higher cost for disposable cartridges. |

While derivatization is essential for GC-MS, it can also be highly beneficial for LC-MS/MS, particularly for analytes with poor ionization efficiency like carboxylic acids. nih.govresearchgate.net A specialized reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been designed for the sensitive detection of carbonyl compounds, including carboxylic acids. nih.govasm.org

The derivatization of a carboxylic acid with 4-APEBA requires an activating agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a reactive intermediate that then couples with 4-APEBA. asm.orgchemrxiv.org This process imparts several key advantages for LC-MS/MS analysis:

Introduces a Permanent Positive Charge: The 4-APEBA tag contains a quaternary ammonium (B1175870) group, ensuring the derivative is permanently positively charged. This leads to very high and stable ionization efficiency in positive-ion ESI-MS, dramatically increasing sensitivity. nih.govasm.org

Improves Chromatographic Retention: The derivatization increases the hydrophobicity of the analyte, which can improve retention on reversed-phase columns.

Provides a Specific Fragmentation Signature: The bromine atom in the 4-APEBA structure creates a characteristic isotopic doublet (⁷⁹Br/⁸¹Br), which is a powerful tool for confirming the identity of derivatized compounds. nih.govnih.gov

This strategy transforms the analytical challenge of detecting carboxylic acids into a straightforward, high-sensitivity measurement. nih.gov

| Feature of 4-APEBA Reagent | Analytical Benefit |

|---|---|

| Quaternary Ammonium Group | Provides a permanent positive charge, leading to high sensitivity in positive-ion ESI-MS. asm.org |

| Bromophenethyl Group | Introduces a characteristic Br isotopic signature for confident identification. nih.gov |

| EDC-Mediated Coupling | Allows for selective derivatization of carboxylic acids under mild conditions. nih.govasm.org |

| Increased Molecular Weight/Hydrophobicity | Can improve chromatographic behavior and move the analyte out of the low-mass interference region. |

Development of Quantitative Assays for Research Applications

The quantification of "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid" in complex biological matrices, such as plasma, serum, or tissue homogenates, is essential for its application in preclinical research. The development of a robust and reliable quantitative assay requires a highly selective and sensitive analytical method. While specific validated assays for "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid" are not extensively detailed in publicly available literature, the development process would follow established principles for the bioanalysis of small molecule carboxylic acids. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for such applications due to its superior sensitivity and selectivity.

A typical workflow for developing a quantitative assay involves method development, and subsequent validation to ensure its performance meets the required standards for its intended purpose.

Method Development

The initial phase focuses on optimizing the conditions for sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte to improve detection sensitivity. Common techniques for carboxylic acids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Given the structure of "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid," a combination of these techniques might be evaluated to achieve optimal recovery and matrix effect reduction.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for separating the analyte from endogenous matrix components. The selection of the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile or methanol with water and additives like formic acid), and gradient elution program is optimized to achieve a sharp peak shape and adequate retention time for the analyte, ensuring separation from any potential interferences.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. For "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid," electrospray ionization (ESI) would be the likely ionization technique. Optimization would involve selecting the appropriate ionization polarity (positive or negative ion mode) and identifying the most abundant and stable precursor-to-product ion transitions for the analyte and a suitable internal standard. The presence of the bromine atom provides a characteristic isotopic pattern that can aid in identification.

Derivatization: For some carboxylic acids, chemical derivatization is used to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency, thereby increasing sensitivity. Various reagents can be used to modify the carboxylic acid group. However, derivatization adds complexity to the sample preparation process and is not always necessary if sufficient sensitivity can be achieved with the underivatized compound.

Method Validation

Once the analytical method is developed, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended application. The validation is performed according to guidelines from regulatory bodies and assesses several key performance characteristics.

The following tables provide examples of acceptance criteria and representative data that would be expected from a validated LC-MS/MS assay for a compound structurally similar to "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid" in a biological matrix like human plasma.

Table 1: Typical Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; Accuracy and precision criteria must be met. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3 |

| Selectivity | The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and consistent across different sources of matrix. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Table 2: Illustrative Quantitative Assay Performance Data (Hypothetical) This table represents plausible results from a validated LC-MS/MS method for a research compound in human plasma.

| Parameter | Result |

| Linearity Range | 1.0 ng/mL - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Intra-day Precision (CV%) | 3.5% - 8.2% |

| Inter-day Precision (CV%) | 5.1% - 9.5% |

| Intra-day Accuracy (% Bias) | -6.7% to +5.4% |

| Inter-day Accuracy (% Bias) | -8.1% to +7.2% |

| Mean Extraction Recovery | 85.7% |

| Matrix Effect | Minimal ion suppression observed |

| Stability (Freeze-Thaw, 3 cycles) | Stable (94.2% of initial concentration) |

| Stability (Short-term, 24h at room temp) | Stable (96.5% of initial concentration) |

The development and validation of such a quantitative assay are critical for research applications, enabling accurate measurement of "1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid" concentrations in various experimental settings.

Intellectual Property Landscape and Patent Analysis